(R)-3-Methylpiperazin-2-one
Description
Chirality and Stereochemical Specificity of (R)-3-Methylpiperazin-2-one
The defining feature of this compound is its chirality, which arises from the stereocenter at the C3 position of the piperazin-2-one (B30754) ring. This specific three-dimensional arrangement, designated as (R) according to the Cahn-Ingold-Prelog priority rules, is critical for its application in the synthesis of enantiomerically pure pharmaceuticals. The stereochemical integrity of this chiral center dictates the molecule's interaction with other chiral molecules, such as enzymes and receptors in biological systems.
The synthesis of this compound often requires methods that can control the stereochemistry, such as asymmetric synthesis or chiral resolution. One established method involves the catalytic hydrogenation of protected amino ester precursors. For instance, the hydrogenolysis of (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate using a palladium on carbon catalyst can yield this compound with high enantiomeric excess. The preservation of the stereocenter during synthesis is paramount, as the opposite enantiomer, (S)-3-Methylpiperazin-2-one, may exhibit different biological activity. The precise spatial orientation of the methyl group in the (R)-enantiomer is a key determinant of its utility as a chiral building block.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O chemscene.comnih.gov |
| Molecular Weight | 114.15 g/mol chemscene.comnih.gov |
| IUPAC Name | (3R)-3-methylpiperazin-2-one nih.gov |
| CAS Number | 922178-61-8 chemscene.comnih.gov3wpharm.com |
| Purity | ≥98% chemscene.com |
| Storage Temperature | 4°C chemscene.com |
Significance of Piperazine (B1678402) Scaffolds in Medicinal Chemistry and Drug Design
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents. nih.govtandfonline.com This six-membered nitrogen-containing heterocycle offers a unique combination of properties that make it highly advantageous for drug design. nih.govthieme-connect.com Its versatility allows for the modulation of crucial pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govtandfonline.com
Piperazine's two nitrogen atoms provide sites for substitution, enabling the introduction of various functional groups to fine-tune a molecule's biological activity, solubility, and metabolic stability. bohrium.com The piperazine core can act as a linker between different pharmacophoric elements within a drug molecule or serve as the primary scaffold for interacting with a biological target. tandfonline.comresearchgate.net The conformational flexibility of the piperazine ring can also be constrained by incorporating it into more complex, rigid polycyclic structures, which can enhance binding affinity and selectivity. tandfonline.com
The presence of the piperazine moiety has been instrumental in the development of drugs across numerous therapeutic areas, including anticancer, antidepressant, antibacterial, and antiviral agents. researchgate.netbenthamdirect.comnih.gov Over 100 drugs approved by the U.S. Food and Drug Administration (FDA) contain a piperazine ring, a testament to its importance in drug discovery. enamine.net The ability of the piperazine scaffold to improve a compound's aqueous solubility and oral bioavailability is a significant factor in its widespread use. bohrium.com
Table 2: Examples of Therapeutic Areas with Piperazine-Containing Drugs
| Therapeutic Area | Examples of Drug Classes |
| Oncology | Kinase inhibitors mdpi.com |
| Infectious Diseases | Antibacterial, Antiviral, Antifungal, Antimalarial agents thieme-connect.comnih.gov |
| Central Nervous System | Antidepressants, Antipsychotics, Anxiolytics researchgate.netbenthamdirect.comresearchgate.net |
| Inflammatory Diseases | Anti-inflammatory agents thieme-connect.com |
Historical Context of Piperazin-2-one Derivatives in Chemical Synthesis
The development of synthetic methodologies for piperazin-2-one derivatives has been driven by their importance as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Historically, the synthesis of piperazine itself dates back to reactions involving the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.org The name "piperazine" was derived from its chemical similarity to piperidine, a component of piperine (B192125) from the black pepper plant. wikipedia.org
The synthesis of substituted piperazin-2-ones, particularly chiral derivatives like this compound, has evolved to meet the growing demand for enantiomerically pure building blocks. Early synthetic routes often resulted in racemic mixtures that required laborious separation techniques. However, the advancement of asymmetric synthesis has provided more efficient pathways.
For instance, modern approaches include the use of chiral auxiliaries and catalytic asymmetric reactions to establish the desired stereochemistry. nih.gov One-pot procedures, such as a sequence involving a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization, have been developed to streamline the synthesis of chiral piperazin-2-ones. nih.govacs.org The catalytic hydrogenation of nitro compounds using noble metal catalysts with the addition of a vanadium compound has also been explored for the synthesis of fused piperazin-2-one derivatives. google.com These advancements have been crucial in providing access to complex chiral piperazin-2-one structures, which are key components in the development of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPUWRUTIOUGMZ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584107 | |
| Record name | (3R)-3-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922178-61-8 | |
| Record name | (3R)-3-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-methylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for R 3 Methylpiperazin 2 One
Asymmetric Synthesis Approaches
The creation of enantiomerically pure (R)-3-methylpiperazin-2-one heavily relies on asymmetric synthesis, a field of organic chemistry focused on the stereoselective synthesis of a single enantiomer of a chiral molecule. The primary strategies employed include chiral resolution, asymmetric catalysis, and the use of chiral auxiliaries. These approaches are designed to control the stereochemical outcome of the reaction, leading to the desired (R)-configuration at the C3 position of the piperazinone ring.
Chiral Resolution Techniques for Enantiomeric Purity
Chiral resolution is a classical yet effective method for separating a racemic mixture of a compound into its individual enantiomers. For 3-methylpiperazin-2-one, this typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization. Another powerful technique is chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase, such as columns based on amylose (B160209) or cellulose (B213188) derivatives, to differentiate between the (R)- and (S)-enantiomers, allowing for their separation and the confirmation of enantiomeric purity, often exceeding 98% enantiomeric excess (ee).
A notable method for the kinetic resolution of chiral amines, including cyclic amines like the precursor to this compound, involves the use of a chiral, hydroxamic acid-derived reagent. lookchem.com This process can be performed catalytically in the presence of an N-heterocyclic carbene. lookchem.com
| Technique | Principle | Advantage |
| Fractional Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. | Scalable for large quantities. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution and accurate determination of enantiomeric excess. |
| Kinetic Resolution | A chiral reagent or catalyst reacts at different rates with the enantiomers of a racemic starting material. lookchem.com | Can provide high enantiomeric purity for the unreacted enantiomer. lookchem.com |
Asymmetric Catalysis in Stereoselective Synthesis
Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing this compound, palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones has been reported as a method to produce highly enantioenriched tertiary piperazin-2-ones. nih.gov
Another relevant catalytic method involves the catalytic hydrogenation of protected amino esters. For instance, the hydrogenation of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate using palladium on carbon (Pd/C) as a catalyst under hydrogen pressure results in the formation of this compound with high yield and enantiomeric excess. google.com This reaction involves the simultaneous removal of the benzyloxycarbonyl (Cbz) protecting group and intramolecular cyclization. google.com
Utilization of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This method is a cornerstone of asymmetric synthesis and has been effectively applied to the synthesis of this compound and related structures.
(R)-amino alcohols, such as (R)-phenylglycinol, are frequently used as chiral auxiliaries to control the stereochemistry during the synthesis of chiral piperazines. nih.gov The synthesis of (R)-(+)-2-methylpiperazine, a related compound, has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov The process involves condensation with N-Boc glycine (B1666218), followed by cyclization to form a protected 2-oxopiperazine intermediate. nih.gov This strategy ensures the desired stereochemical outcome, which is crucial for the synthesis of enantiomerically pure piperazinones. The use of (R)-configured starting materials like (R)-amino alcohols is a key step in controlling the stereochemistry during the cyclization process to form this compound.
The use of homochiral α-amino sulfinylimines, particularly those derived from (R)-phenylglycinol and bearing Ellman's auxiliary (tert-butanesulfinamide), provides a powerful method for the diastereoselective synthesis of chiral piperazines. nih.gov This methodology has been successfully employed in the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov The key step involves the diastereoselective nucleophilic addition of a trifluoromethylating reagent to the enantiomerically pure tert-butylsulfinimine. nih.gov The condensation of aldehydes with a chiral sulfinamide, such as Ellman's auxiliary, yields chiral N-sulfinylimines, which can then react with nucleophiles to produce diastereomerically pure products. beilstein-journals.org
Diastereoselective alkylation of a chiral enolate is a widely used strategy for the asymmetric synthesis of α-amino acids and related heterocyclic compounds. In the context of piperazinones, the alkylation of a protected glycine enolate derived from a chiral piperazine-2,5-dione template can proceed with high diastereoselectivity. psu.edu For example, the alkylation of the lithium enolate of (S)-N,N′-bis-para-methoxybenzyl-3-iso-propyl-piperazine-2,5-dione with various electrophiles yields the trans-alkylated product with greater than 90% diastereomeric excess. psu.edu This high level of stereocontrol is attributed to the influence of the N-alkyl substituents on the conformation of the enolate. psu.edursc.org
Key Synthetic Routes and Reaction Mechanisms
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and mechanistic features. These routes include deprotection of protected intermediates, reductive amination, and intramolecular cyclization, among others.
Hydrogenolytic Deprotection of Benzyloxycarbonyl (Cbz)-Protected Intermediates
A prevalent and effective method for synthesizing this compound involves the hydrogenolytic deprotection of a benzyloxycarbonyl (Cbz)-protected precursor. The Cbz group is a common amine protecting group that can be readily removed by catalytic hydrogenation, which is a mild reduction method. total-synthesis.comhighfine.com
This process typically starts with a precursor like methyl or ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate. google.com The deprotection is carried out using a catalyst, most commonly palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction mechanism involves the cleavage of the Cbz group, which releases the free amine. This is immediately followed by an intramolecular cyclization, where the newly freed amino group attacks the ester functionality to form the stable six-membered piperazin-2-one (B30754) ring. total-synthesis.comgoogle.com This simultaneous deprotection and cyclization is an efficient step that minimizes intermediate purification. google.com
A specific example detailed in patent CN108129404B demonstrates this process effectively. google.com
Reaction Data: Hydrogenolytic Deprotection
| Starting Material | Catalyst | Hydrogen Pressure | Solvent | Yield | Purity (HPLC) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|
| Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | Palladium on Carbon (Pd/C) | 1.8 MPa | Methanol (B129727) | 91% | 98.2% | 98.3% | google.com |
This method is valued for its high yields and excellent preservation of stereochemistry, making it a preferred route for producing enantiomerically pure this compound. google.com
Reductive Amination Protocols
Reductive amination serves as a versatile method for synthesizing N-substituted piperazinones and can be adapted for the synthesis of the parent compound or its derivatives. nih.gov This protocol typically involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent. chemicalbook.com
A frequently used reagent for this transformation is sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and efficiency in stereoretentive reactions. chemicalbook.com The reaction proceeds by forming an iminium ion intermediate from the piperazinone and the carbonyl compound, which is then reduced by STAB to form the N-C bond. chemicalbook.com Acetic acid is often used as a catalyst in a solvent like anhydrous acetonitrile (B52724). chemicalbook.com
While this method is primarily used to introduce substituents at the N4 position, such as a 2,4-dimethoxybenzyl group, it highlights the reactivity of the piperazinone core. chemicalbook.com The synthesis of the unsubstituted this compound itself would require a different starting material strategy but employs the same fundamental reductive amination principles.
Reaction Data: Reductive Amination for N-Substitution
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | 2,4-dimethoxybenzaldehyde (B23906), Sodium triacetoxyborohydride (STAB), Acetic acid | Anhydrous acetonitrile, Room temperature, N₂ atmosphere | (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one | 98% | chemicalbook.com |
Intramolecular Cyclization Processes
The formation of the piperazin-2-one ring via intramolecular cyclization is a key step in many synthetic routes. google.com This process can be initiated under various conditions, often following a deprotection step or as a spontaneous ring closure of a suitable linear precursor.
One approach involves the cyclization of an unprotected amino ester, such as methyl (R)-2-((2-aminopropyl)amino)propionate. Under mild basic conditions, using a base like triethylamine, the terminal amino group can nucleophilically attack the ester carbonyl, leading to the formation of the lactam (the piperazinone ring) and elimination of methanol. This method has the advantage of avoiding the use of heavy metal catalysts like palladium.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govpharmainfo.in While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the application of this technology to the synthesis of related piperazine (B1678402) and benzimidazole (B57391) derivatives is well-documented. nih.govpharmainfo.in
For instance, microwave irradiation has been successfully used for the solvent-free synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b] google.comchemicalbook.combenzothiazol-2(3H)-ones on an alumina (B75360) solid support. nih.gov Similarly, it has been applied to the synthesis of 2‐(4‐substituted piperazin‐1‐yl)‐1,8‐naphthyridine‐3‐carbonitriles. researchgate.net These examples suggest that key steps in the synthesis of this compound, such as the intramolecular cyclization or N-alkylation reactions, could potentially be optimized using microwave technology to enhance reaction rates and efficiency.
Exploration of Novel Synthetic Pathways
Research into the synthesis of chiral piperazine derivatives continues to yield novel and efficient methodologies. One advanced route utilizes D-serine to generate a chiral triflate intermediate. acs.org The subsequent Sₙ2 displacement of this triflate with a nucleophile like N-methylpiperazine proceeds with excellent stereocontrol (>99% ee). acs.org Although developed for a different piperazine-substituted amino acid, this strategy of using a readily available chiral pool starting material is transferable and could be adapted for this compound synthesis.
Another innovative approach involves the diastereoselective alkylation of piperazine-2,5-dione derivatives, which can provide access to chiral α-amino acids and their derivatives. acs.org Furthermore, catalytic diastereoselective methods, such as intramolecular palladium-catalyzed hydroamination, have been used to create 2,6-disubstituted piperazines with high stereocontrol. rsc.org These modern catalytic approaches represent the cutting edge of piperazine synthesis and offer potential pathways to this compound and its analogues with high efficiency and stereoselectivity. rsc.orgacs.org
Process Optimization and Scalability in Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure safety, cost-effectiveness, and consistent product quality. scale-up.com For the synthesis of this compound, scalability has been demonstrated in patent literature, where a 10g batch of the Cbz-protected precursor was successfully converted. google.com
A key aspect of scalability is the use of continuous manufacturing processes. An enantioselective route to a related piperazine-substituted amino acid was successfully scaled to 80 kg using a continuous flow reactor for the key Sₙ2 displacement step. acs.org This approach not only allowed for large-scale production but also enhanced the optical purity to over 99.5% ee. acs.org
Process development for complex molecules containing piperazine moieties often focuses on optimizing catalyst systems, controlling impurities, and improving volumetric efficiency. acs.org For example, in the synthesis of a complex pharmaceutical intermediate, extensive screening led to the selection of an optimal palladium catalyst and ligand combination (e.g., Pd₂(dba)₃/XPhos) for a key coupling reaction, which significantly improved yield and purity on a large scale. acs.org Such optimization principles are directly applicable to improving the robustness and efficiency of any chosen synthetic route for this compound on an industrial scale.
Comparative Analysis of Synthetic Methods
| Method | Key Reagent/Condition | Advantages | Challenges | Scale Example | Reference |
|---|---|---|---|---|---|
| Hydrogenolysis | Pd/C, H₂ | High yield and enantiomeric purity. | Requires pressure equipment and noble metal catalyst. | 10 g starting material | google.com |
| Reductive Amination | Sodium triacetoxyborohydride (STAB) | Mild conditions, good for derivatization. | Primarily for N-substitution, not direct synthesis of the parent compound. | 6.35 mmol | chemicalbook.com |
| Chiral Triflate Displacement | Continuous flow reactor | Excellent scalability and stereocontrol. | Multi-step synthesis of the triflate intermediate. | 80 kg | acs.org |
| Intramolecular Cyclization | Base (e.g., Triethylamine) | Avoids heavy metal catalysts. | Dependent on the stability and availability of the linear precursor. | Not specified |
Continuous Manufacturing Approaches
Continuous manufacturing (CM) represents a paradigm shift from traditional batch processing in the pharmaceutical industry, offering enhanced efficiency, safety, and consistency. americanpharmaceuticalreview.com For the synthesis of chiral piperazines, continuous flow processes provide significant advantages, including superior process intensification, improved reproducibility, and the ability to scale up reactions effectively. acs.orgacs.org
In the context of this compound and related structures, continuous flow synthesis has been demonstrated to be a scalable and efficient method. For instance, a continuous manufacturing process was successfully applied to the Sₙ2 displacement of a chiral triflate with N-methylpiperazine, a key step in the synthesis of a related chiral piperazine-substituted amino acid. This approach enabled the production on an 80 kg scale while achieving an exceptional enantiomeric purity of over 99%. acs.org The use of continuous-flow reactors can significantly shorten reaction times compared to batch processes and may eliminate the need for cumbersome purification steps like column chromatography. acs.org These efficiencies make CM a highly attractive strategy for the industrial production of this compound. americanpharmaceuticalreview.com
In-line Process Analytical Technology (PAT) Integration
A cornerstone of modern continuous manufacturing is the integration of Process Analytical Technology (PAT). PAT involves in-process monitoring of critical quality attributes to ensure the final product meets specifications without relying solely on end-product testing. americanpharmaceuticalreview.com In the continuous synthesis of complex molecules, real-time monitoring of the reaction progress is crucial for maintaining control and consistency. acs.org
While specific PAT applications for this compound synthesis are not detailed in the provided literature, the principles of CM necessitate their use. Techniques such as in-line High-Performance Liquid Chromatography (HPLC) or spectroscopic methods (e.g., NMR, IR) can be integrated into the flow path. This allows for continuous monitoring of reactant conversion, product formation, and the level of any impurities, enabling immediate process adjustments to maintain high yield and enantiomeric excess throughout the manufacturing run.
High Yield and Enantiomeric Excess (ee) Achievement
Achieving high yield and, crucially, high enantiomeric excess (ee) is paramount for the synthesis of chiral compounds like this compound. Various synthetic routes have been optimized to meet these targets. A widely adopted method involves the hydrogenolytic deprotection and intramolecular cyclization of a protected amino ester precursor. This approach has been shown to produce this compound with high purity and stereoselectivity. google.com
The choice of synthetic method directly impacts the achievable yield and enantiopurity. While some methods prioritize yield, others, particularly continuous manufacturing processes, are noted for their ability to deliver exceptionally high enantiomeric excess. acs.org
Table 1: Comparison of Synthetic Methods for this compound and Related Chiral Piperazines
| Synthetic Method | Key Reagents/Conditions | Achieved Yield | Achieved Enantiomeric Excess (ee) / Purity (e.p.) | Source |
|---|---|---|---|---|
| Hydrogenolysis of Protected Amino Ester | Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, Pd/C, 1.8 MPa H₂ | 91% | 98.3% ee | google.com |
Derivatization Strategies of this compound for Chemical Diversity
This compound is a valuable scaffold that can be chemically modified at several positions to generate a library of diverse compounds for drug discovery. chemicalbook.com Key derivatization strategies include reactions at the ring nitrogens, the ketone moiety, and the methyl group. Such modifications are instrumental in exploring the structure-activity relationships of new pharmaceutical candidates. nih.govresearchgate.net
Oxidation Reactions to N-oxides
The nitrogen atoms within the piperazine ring can be oxidized to form the corresponding N-oxides. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or peracids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The oxidation of piperazines can yield mono- or di-N-oxides depending on the stoichiometry and reaction conditions.
A kinetic study on the oxidation of piperazine and its N-substituted derivatives with bromamine-T (BAT) in an acidic buffer medium confirmed the formation of the corresponding N-oxide as the primary product. scirp.org The reaction followed a 1:1 stoichiometry, where one mole of the piperazine reacted with one mole of the oxidizing agent. scirp.org This type of derivatization alters the electronic properties and polarity of the molecule, which can influence its biological activity and pharmacokinetic profile.
Reduction of the Ketone Moiety
The ketone functional group at the C-2 position of the piperazinone ring is a prime site for modification via reduction. This reaction converts the ketone into a secondary alcohol, introducing a new stereogenic center and significantly altering the molecule's three-dimensional shape. bham.ac.uklibretexts.org
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent that can be used in protic solvents like methanol or ethanol, whereas the more reactive lithium aluminum hydride requires anhydrous conditions, typically in an ether solvent. libretexts.org The choice of reagent can be critical for chemoselectivity, especially in molecules with multiple reducible functional groups. bham.ac.uk
Table 2: Reagents for Ketone Reduction
| Reagent | Typical Solvent | Key Characteristics | Product | Source |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Milder, safer, tolerates protic solvents | Secondary Alcohol | libretexts.org |
Substitution Reactions at the 3-Methyl Position
The methyl group at the C-3 position is another potential site for derivatization, although it is chemically more challenging to functionalize directly compared to the nitrogen or carbonyl groups. Literature suggests that this position can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Direct substitution on an unactivated alkyl group like this methyl group is difficult. A plausible strategy would involve a multi-step sequence, such as a radical halogenation to introduce a reactive handle (e.g., a bromomethyl group), which could then be displaced by a variety of nucleophiles. This would allow for the introduction of diverse chemical moieties at the C-3 position, further expanding the chemical space accessible from the this compound scaffold. However, specific examples of such substitutions on this compound itself are not prominent in the surveyed literature, indicating this remains an area for further synthetic exploration.
Formation of Substituted Piperazine Derivatives
The secondary amine within the this compound ring is a key functional handle for introducing a wide array of substituents, leading to diverse derivative libraries. Common strategies include N-alkylation, N-acylation, and reductive amination, which functionalize the N4 position.
Reductive Amination: This method is a highly effective way to introduce alkyl groups at the N4 position. The reaction typically proceeds by forming an iminium intermediate between the piperazinone's secondary amine and an aldehyde, which is then reduced in situ. A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com
A specific example is the synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one. rhhz.net This reaction involves the direct reductive amination of this compound with 2,4-dimethoxybenzaldehyde. The process is carried out under an inert atmosphere and achieves a high yield, demonstrating the efficiency and stereoretentive nature of this transformation. rhhz.net
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield |
|---|---|---|---|---|---|
| This compound | 2,4-Dimethoxybenzaldehyde | Acetic Acid, Sodium Triacetoxyborohydride | Acetonitrile | (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one | 98% |
N-Acylation: The direct acylation of the N4 nitrogen is another fundamental strategy for derivatization. This is typically achieved by reacting the piperazinone with an acyl chloride in the presence of a non-nucleophilic base.
An illustrative procedure is the synthesis of (R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one. googleapis.com In this method, this compound is treated with 4-fluorobenzoyl chloride using 4-methylmorpholine (B44366) as the base. The reaction proceeds smoothly at room temperature. googleapis.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Conditions |
|---|---|---|---|---|---|
| This compound | 4-Fluorobenzoyl Chloride | 4-Methylmorpholine | Dichloromethane (DCM) | (R)-4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one | Room Temperature |
N-Alkylation: Substitution with alkyl groups can also be accomplished via direct alkylation using alkyl halides. The reaction involves the nucleophilic attack of the piperazinone nitrogen on the electrophilic carbon of the alkyl halide.
The synthesis of (R)-4-allyl-3-methylpiperazin-2-one serves as a representative example of this approach. google.com The reaction is performed by treating this compound with 3-bromoprop-1-ene (allyl bromide) in the presence of potassium carbonate as the base, under reflux conditions in tetrahydrofuran (B95107) (THF). google.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Conditions |
|---|---|---|---|---|---|
| This compound | 3-Bromoprop-1-ene | Potassium Carbonate (K₂CO₃) | Tetrahydrofuran (THF) | (R)-4-Allyl-3-methylpiperazin-2-one | Reflux |
Introduction of Azoloyl and Azolyl Diazoketone Fragments
The this compound scaffold is a key precursor in the synthesis of complex heterocyclic systems, including fused triazolo[4,3-a]pyrazines. These structures, which can be considered N-acyl azole derivatives, are significant in medicinal chemistry. The synthesis of the neurokinin-3 (NK-3) receptor antagonist Fezolinetant provides a well-documented example of constructing a fused triazole ring system starting from this compound. rhhz.netgoogle.com
The synthetic sequence begins with the protection of the N4 nitrogen, followed by activation of the lactam carbonyl and subsequent cyclization with a hydrazine (B178648) derivative to form the triazole ring. rhhz.netgoogle.com
The key steps are as follows:
Protection: The synthesis commences with the protection of the N4 position of this compound (43). A common strategy is reductive amination with 2,4-dimethoxybenzaldehyde to yield the 2,4-dimethoxybenzyl (DMB) protected intermediate (44). rhhz.net
Lactam Activation: The protected piperazin-2-one (44) is then activated. The lactam is converted into a more reactive piperazinoimidate intermediate (45) using Meerwein's reagent (triethyloxonium tetrafluoroborate, Et₃OBF₄) in the presence of a mild base to minimize racemization. rhhz.net
Cyclodehydration: The crucial triazole ring is formed through the reaction of the piperazinoimidate (45) with a carbohydrazide, such as 1,2,4-thiadiazole-5-carbohydrazide (B8337490) (42). This step involves an initial addition followed by a cyclodehydration reaction to form the fused triazolopiperazine core (46). rhhz.net
Deprotection and Acylation: Finally, the protecting group (e.g., DMB) is removed, and the resulting free amine of the triazolopiperazine is acylated to yield the final target molecule. google.com
This multi-step process demonstrates how the this compound framework is elaborated to introduce a complex azoloyl fragment, preserving the initial stereochemistry at the methyl-substituted carbon. rhhz.netgoogleapis.com While direct reactions with diazoketones are a known method for forming azoles, this pathway illustrates a more intricate and controlled strategy for constructing fused heterocyclic systems from the piperazinone core. researchgate.net
Biological Activity and Pharmacological Significance of R 3 Methylpiperazin 2 One and Its Derivatives
Antimicrobial and Antibacterial Spectrum
(R)-3-Methylpiperazin-2-one and its derivatives have demonstrated notable antimicrobial properties, particularly against various bacterial strains. The piperazine (B1678402) moiety is a recognized pharmacophore found in numerous antibiotics. nih.gov The structural characteristics of these compounds allow them to interact with microbial targets, leading to the inhibition of growth and proliferation.
Efficacy Against Gram-Positive Bacteria
Research has highlighted the efficacy of this compound derivatives against Gram-positive bacteria. Studies have shown that these compounds exhibit significant activity against strains such as Staphylococcus aureus and Enterococcus species. The introduction of certain substituents to the piperazine ring can enhance this antibacterial activity. For instance, some piperazine-based polymers have shown significant antimicrobial effects against S. aureus. nih.gov
Minimum Inhibitory Concentration (MIC) Determinations
The potency of the antibacterial activity of this compound and its derivatives is quantified by their Minimum Inhibitory Concentration (MIC) values. Studies have reported MIC values for derivatives against various bacterial strains. For example, certain derivatives have shown MICs ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis. In some cases, derivatives have exhibited potent activity with MIC values as low as 0.25 µg/mL against multidrug-resistant E. coli and MRSA. mdpi.com
Below is an interactive table summarizing the reported MIC values for derivatives of this compound against selected Gram-positive bacteria.
| Bacterial Strain | MIC Range (µM) | Reference |
| Staphylococcus aureus | 15.625 - 62.5 | |
| Enterococcus faecalis | 62.5 - 125 |
Note: The table presents a range of reported MIC values, and specific values can vary depending on the exact derivative and the experimental conditions.
Mechanism of Action in Microbial Inhibition
The antimicrobial mechanism of action for piperazine-containing compounds is often multifaceted. For fluoroquinolones, which can contain a piperazine ring, the primary targets are bacterial DNA gyrase and topoisomerase IV. acs.orgdrugbank.com Inhibition of these enzymes disrupts DNA replication and repair, ultimately leading to bacterial cell death. drugbank.com Another proposed mechanism for piperazine-based antimicrobial polymers involves electrostatic interactions between the positively charged polymer and the negatively charged microbial cell wall, leading to cell lysis and leakage of intracellular components. nih.gov Some studies suggest that the mechanism can involve the inhibition of protein synthesis or nucleic acid production.
Neuroprotective Properties and Neurological Disorders
Beyond their antimicrobial effects, this compound and its derivatives have emerged as promising agents for the treatment of neurological disorders. Their neuroprotective capabilities are attributed to their ability to modulate various cellular pathways implicated in neuronal damage and death.
Protection Against Oxidative Stress in Neuronal Cells
Oxidative stress is a key pathological factor in many neurodegenerative diseases. Research indicates that this compound and its derivatives can protect neuronal cells from oxidative stress. Studies have shown that these compounds can mitigate the damage caused by reactive oxygen species, thereby preserving neuronal integrity and function. The neuroprotective effects of some indole-based compounds, which can be structurally related to piperazine derivatives, have been linked to their ability to scavenge free radicals and chelate metal ions involved in oxidative reactions. researchgate.net
Reduction of Apoptosis in Animal Models
Apoptosis, or programmed cell death, plays a crucial role in the progression of neurodegenerative conditions. Studies in animal models have demonstrated that the administration of this compound can lead to a reduction in neuronal apoptosis following induced oxidative stress. This anti-apoptotic effect contributes to improved cognitive function in these models. The mechanism may involve the modulation of key apoptotic proteins, such as the Bcl-2 family and caspases. For instance, some neuroprotective compounds have been shown to increase the levels of the anti-apoptotic protein Bcl-2 while decreasing the release of pro-apoptotic factors like cytochrome c. semanticscholar.org
Interactions with Molecular Targets
The chiral heterocyclic compound, this compound, serves as a crucial building block in medicinal chemistry. Its biological effects are often realized through its incorporation into more complex molecules, where its structural features facilitate interactions with specific molecular targets. The mechanism of action for derivatives containing this scaffold typically involves binding to enzymes or receptors, which can lead to the modulation of their activity.
While specific studies detailing the direct enzyme modulation by this compound are not extensively documented, its derivatives have been designed to target various enzymes. The structural framework of piperazine allows it to fit into active or allosteric sites of proteins, thereby inhibiting or activating enzymatic processes. For instance, derivatives of its enantiomer, (S)-3-Methylpiperazin-2-one, have been investigated for their potential to inhibit enzymes like Factor Xa, a critical component of the coagulation cascade. This interaction relies on the specific stereochemistry of the molecule to achieve effective binding.
Derivatives of this compound have been synthesized and evaluated for their affinity and selectivity towards various receptors. The piperazine core is a common feature in many neurologically active agents, and its derivatives have shown significant potential in modulating receptor function.
A notable example involves analogues of the kappa-opioid receptor (KOR) agonist GR-89696. In a study, methylated analogues incorporating a piperazine structure were synthesized to evaluate their receptor affinity. The (S,S)-configured methyl carbamate (B1207046) derivative, which can be conceptually linked back to building blocks like this compound, demonstrated exceptionally high affinity for the kappa-opioid receptor, with a Ki value of 0.31 nM. nih.gov This derivative also showed subnanomolar binding affinity for mu-opioid receptors. nih.gov The stereochemistry of the piperazine ring and its substituents was found to be critical for receptor affinity, with the binding affinity decreasing in the order of (S,S) > (R,R) > (S,R) > (R,S). nih.gov
Furthermore, this compound has been utilized as a key intermediate in the development of selective NK-3 receptor antagonists. google.com Tachykinin receptors, including the NK-3 receptor, are G-protein coupled receptors primarily expressed in the central nervous system. google.com The development of potent and selective antagonists for these receptors is a significant area of research for treating CNS disorders. google.com
Table 1: Receptor Binding Affinity of a Piperazine Derivative
| Compound | Target Receptor | Binding Affinity (Ki) |
| (S,S)-configured methyl carbamate derivative | Kappa-Opioid Receptor | 0.31 nM nih.gov |
| (S,S)-configured methyl carbamate derivative | Mu-Opioid Receptor | 0.36 nM nih.gov |
| (S,S)-propionamide derivative | Kappa-Opioid Receptor | 0.67 nM nih.gov |
This table showcases the binding affinities of specific derivatives, highlighting the potential of the core scaffold in designing potent receptor ligands.
The interaction of piperazine-based compounds with their molecular targets can lead to significant alterations in intracellular signal transduction pathways. For example, the binding of an antagonist to the NK-3 receptor can block the downstream signaling cascade typically initiated by the endogenous ligand, neurokinin B (NKB). google.com
In other contexts, piperazine derivatives have been shown to modulate pathways critical for cell survival and proliferation. For instance, some piperazine-containing compounds can inhibit the STAT3 signaling pathway and increase cellular reactive oxygen species (ROS), which can trigger cell death mechanisms like ferroptosis. nih.gov The protein kinase C (PKC) inhibitor, 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (B1206091) (H-7), demonstrates how the piperazine scaffold is integral to molecules that modulate key signaling enzymes. nih.govphysiology.org Alterations in signal transduction are a cornerstone of the therapeutic potential of many piperazine-containing drugs, including those developed for cancer therapy where pathways like PI3K/AKT/mTOR are common targets.
Modulation of Cellular Processes
The modulation of molecular targets and signaling pathways by this compound derivatives translates into effects on various cellular processes. Its structural features contribute to its utility in creating compounds that can influence neurotransmission, cell cycle progression, and cell death.
For example, some analogs of its enantiomer have shown potential in inhibiting tumor growth in vitro. This is often achieved by inducing apoptosis or arresting the cell cycle. One derivative was found to arrest the cell cycle at the G0/G1 phase in HCT-116 cancer cells. researchgate.net Furthermore, the reversible modulation of motile cilia, which are crucial for processes like fluid flow and sperm motility, has been demonstrated with a piperazine-containing benzotriazinone derivative. mdpi.com This compound was found to induce flagellar loss and impair sperm motility at picomolar concentrations, highlighting a novel mechanism for modulating cellular structures and functions. mdpi.com
Broader Pharmacological Landscape of Piperazine Scaffolds
The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its widespread presence in a multitude of clinically approved drugs and biologically active compounds. tubitak.gov.trresearchgate.netnih.govtandfonline.com Its flexible core structure, physicochemical properties, and ability to interact with various biological targets make it a versatile building block for drug design. nih.govtandfonline.com The pharmacological activities associated with piperazine-containing molecules are extensive, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory effects. researchgate.netnih.govresearchgate.net
The piperazine scaffold is a key structural component in numerous anticancer agents. tubitak.gov.trresearchgate.net Several FDA-approved cancer drugs, such as Imatinib, an inhibitor of the BCR-ABL tyrosine kinase, feature a piperazine ring, underscoring its importance in oncology. tubitak.gov.tr The structural versatility of the piperazine moiety allows for its incorporation into compounds that target various hallmarks of cancer.
Research has focused on synthesizing and evaluating novel piperazine derivatives for their antiproliferative activities against a range of cancer cell lines. researchgate.net For example, certain 4-acyl-2-substituted piperazine urea (B33335) derivatives have demonstrated selective cytotoxic activity against MCF7 breast cancer cells compared to normal breast cells. csic.es Similarly, piperazine-1,2,3-triazole scaffolds have been developed, with some compounds exhibiting good anticancer activity with IC₅₀ values in the low micromolar range. nih.govtandfonline.com
The mechanisms behind the anticancer effects of piperazine derivatives are diverse. They can include the inhibition of protein kinases, induction of apoptosis, cell cycle arrest, and modulation of signaling pathways crucial for tumor growth and survival. researchgate.netmdpi.com For instance, some arylpiperazine compounds have been shown to exert antiproliferative effects by activating TGF and IkB, inhibiting PKB/AKT activation, or inducing autophagy. mdpi.com
Table 2: Anticancer Activity of Select Piperazine Derivatives
| Derivative Class | Cancer Cell Line | Activity Metric | Result |
| Piperazine-1,2,3-triazole (Compound 7i) | Not Specified | IC₅₀ | 5.22 ± 0.05 μM nih.gov |
| Piperazine-1,2,3-triazole (Compound 7a) | Not Specified | IC₅₀ | 5.34 ± 0.13 μM nih.gov |
| Podophyllotoxin-piperazine derivative | MCF-7 (Breast Cancer) | IC₅₀ | 2.78 ± 0.15 μM researchgate.net |
| 4-Acyl-2-substituted piperazine (Compound 32) | DU-145 (Prostate Cancer) | IC₅₀ | 14.1 mg/mL researchgate.net |
This table presents the in vitro anticancer activity of various piperazine-containing compounds against different cancer cell lines, demonstrating the therapeutic potential of this scaffold.
Antioxidant and Anti-inflammatory Effects
Derivatives of piperazine have demonstrated notable antioxidant and anti-inflammatory properties. The piperazine nucleus, when combined with various heterocyclic rings, has been shown to produce compounds with significant antioxidant activity. researchgate.net
Anti-inflammatory Activity: Mannich base derivatives of dehydrozingerone (B89773) containing an N-methylpiperazine moiety have exhibited potent anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. jyoungpharm.org Similarly, certain pteridine (B1203161) derivatives with a 2-piperazin-1-yl substituent have shown immunosuppressive and anti-inflammatory properties. nih.gov For instance, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine demonstrated a 41% reduction in inflammation in a rat model of colitis. nih.gov In another study, Mannich base derivatives of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one were synthesized, and their anti-inflammatory activity was evaluated. The dimethylamine (B145610) Mannich base derivative showed the highest activity with an IC50 value of 1.93 μM, which was more potent than the parent compound and comparable to diclofenac sodium. researchgate.net
Antioxidant Activity: The antioxidant potential of piperazine derivatives has been explored through various assays. researchgate.net For example, Mannich base derivatives have been tested for their free radical scavenging activity using the DPPH assay. jyoungpharm.orgresearchgate.net While some derivatives showed moderate antioxidant activity, others, like the one containing a pyrrolidine (B122466) moiety, displayed more significant effects. jyoungpharm.orgresearchgate.net Pteridine derivatives have also been identified as a promising class of radical scavengers. nih.gov
Table 1: Anti-inflammatory and Antioxidant Activity of Piperazine Derivatives
| Compound/Derivative Class | Activity | Key Findings | Reference |
|---|---|---|---|
| Mannich bases of dehydrozingerone (N-methylpiperazine moiety) | Anti-inflammatory | Activity comparable to diclofenac sodium. | jyoungpharm.org |
| 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | Anti-inflammatory | 41% inflammation reduction in a rat model of colitis. | nih.gov |
| Dimethylamine Mannich base of (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one | Anti-inflammatory | IC50 of 1.93 μM, more potent than the parent compound. | researchgate.net |
| Mannich base of dehydrozingerone (pyrrolidine moiety) | Antioxidant | Showed significant free radical scavenging activity. | jyoungpharm.org |
Antiviral and Anti-HIV-1 Inhibition
The (R)-3-methylpiperazine moiety is a critical component in the development of potent antiviral agents, particularly inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). Research has consistently shown that the stereochemistry at the 3-position of the piperazine ring is crucial for antiviral efficacy.
HIV-1 Attachment Inhibition: A significant body of research has focused on small molecule HIV-1 inhibitors that target the viral envelope glycoprotein (B1211001) gp120. nih.gov Studies on derivatives of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806) have revealed that the (R)-configuration of the methyl group on the piperazine ring confers the highest antiviral activity. nih.gov The corresponding (S)-methyl derivatives show diminished activity, highlighting the importance of this specific stereochemistry for binding and inhibition. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies have further elucidated the structural requirements for potent anti-HIV-1 activity. For instance, the evolution from indole (B1671886) to azaindole derivatives has led to compounds with improved pharmaceutical properties. acs.orgnih.gov Optimization of these leads resulted in the identification of clinical candidates like (R)-1-(4-benzoyl-2-methylpiperazin-1-yl)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione (BMS-377806). nih.gov
Bivalent and Polyvalent Inhibitors: To enhance antiviral potency, researchers have explored the synthesis of bivalent compounds. A synthetic bivalent molecule with two BMS-378806 moieties linked by a spacer demonstrated a roughly 5-fold increase in activity against HIV-1 infection compared to the monomeric inhibitor. nih.gov
Table 2: Anti-HIV-1 Activity of this compound Derivatives
| Compound/Derivative | Target | Key Findings | Reference |
|---|---|---|---|
| 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806) | HIV-1 gp120 | The 3-(R)-methyl configuration is crucial for high antiviral activity. | nih.gov |
| (R)-1-(4-benzoyl-2-methylpiperazin-1-yl)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione (BMS-377806) | HIV-1 Attachment | Advanced to clinical studies as an optimized azaindole lead. | nih.gov |
| Bivalent BMS-378806 derivative | HIV-1 Infection | Showed ~5-fold enhanced activity compared to the monomeric form. | nih.gov |
Antidiabetic and Antimalarial Applications
The versatile piperazine scaffold has also been incorporated into compounds designed for antidiabetic and antimalarial applications.
Antidiabetic Activity: While direct studies on this compound for antidiabetic effects are limited, various heterocyclic compounds incorporating piperazine have been investigated for their potential to lower blood glucose levels. imist.ma For example, certain benzothiazole (B30560) derivatives have shown a significant drop in blood glucose in diabetic rats.
Antimalarial Activity: Pyridylvinylquinoline-triazole hybrids containing a piperazine moiety have been synthesized and evaluated for their antiplasmodial activity against drug-resistant strains of Plasmodium falciparum. nih.gov One of the most potent compounds in a studied series, compound 60, exhibited an EC50 value of 0.04 ± 0.01 μM against the CQR Dd2 strain. nih.gov This compound was found to be a fast-acting antimalarial agent that is active against both early and late-stage gametocytes and acts by inhibiting β-hematin formation. nih.gov
Table 3: Antimalarial Activity of Piperazine Derivatives
| Compound/Derivative Class | Target Organism | Activity (EC50) | Key Findings | Reference |
|---|---|---|---|---|
| Pyridylvinylquinoline-triazole hybrid (Compound 60) | P. falciparum (Dd2 strain) | 0.04 ± 0.01 μM | Fast-acting, active against early and late-stage gametocytes, inhibits β-hematin formation. | nih.gov |
Antidepressant, Antianxiety, and Anticonvulsant Activities
Piperazine derivatives are well-represented among centrally acting therapeutic agents, with many compounds exhibiting antidepressant, anxiolytic, and anticonvulsant properties. researchgate.net
Antidepressant and Anxiolytic Activities: Several studies have highlighted the potential of piperazine-containing compounds in the treatment of depression and anxiety. researchgate.netnih.govresearchgate.net For instance, xanthone (B1684191) derivatives with a piperazine moiety have been investigated, with one compound, HBK-5, showing both antidepressant-like activity in the forced swim test and tail suspension test, and anxiolytic-like properties in the four-plate test in mice. researchgate.net Aryl piperazine-containing pyrrole-3-carboxamide derivatives have also been synthesized and evaluated for their binding to serotonin (B10506) receptors, with some compounds showing potent antidepressant activity. nih.gov
Anticonvulsant Activity: The anticonvulsant effects of piperazine derivatives have also been reported. nih.govmdpi.com A series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines were evaluated for their neurotropic activities, with several compounds demonstrating significant antagonism against pentylenetetrazole-induced seizures. mdpi.com
Table 4: Neurotropic Activities of Piperazine Derivatives
| Compound/Derivative Class | Activity | Test Model | Key Findings | Reference |
|---|---|---|---|---|
| Xanthone derivative (HBK-5) | Antidepressant, Anxiolytic | Forced Swim Test, Tail Suspension Test, Four-Plate Test (mice) | Showed both antidepressant and anxiolytic-like properties. | researchgate.net |
| Aryl piperazine containing pyrrole-3-carboxamide derivatives | Antidepressant | Forced Swim Test (mice) | Some derivatives proved to be potent. | nih.gov |
| Piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines | Anticonvulsant | Pentylenetetrazole-induced seizures (mice) | Several compounds showed 60-80% prevention of seizures. | mdpi.com |
Cognition Enhancement
The potential for piperazine derivatives to act as cognitive enhancers has been an area of interest in medicinal chemistry.
Nootropic Potential: The piperazine ring is a feature in compounds being explored for their therapeutic potential in neurological disorders like Alzheimer's and Parkinson's disease. Some N-methyl-piperazine chalcones have been identified as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are key enzymes in the pathophysiology of neurodegenerative diseases. nih.gov For example, compound 2k (3-trifluoromethyl-4-fluorinated derivative) showed high selective inhibition against MAO-B and also effectively inhibited AChE. nih.gov
Memory Enhancement: In preclinical studies, certain multi-target heterocyclic piperazine derivatives have demonstrated memory enhancement in a novel object recognition task. rsc.org This suggests a potential role for these compounds in improving cognitive deficits.
Table 5: Cognition Enhancing Activity of Piperazine Derivatives
| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| N-methyl-piperazine chalcones (e.g., compound 2k) | Dual MAO-B/AChE inhibition | Potent and selective inhibition of MAO-B and effective inhibition of AChE. | nih.gov |
| Multi-target heterocyclic piperazine derivatives | Not specified | Demonstrated memory enhancement in a novel object recognition task. | rsc.org |
Advanced Analytical and Spectroscopic Characterization of R 3 Methylpiperazin 2 One
Chromatographic Techniques for Purity and Enantiomeric Excess
Chromatographic methods are indispensable for assessing the chemical purity and, crucially for a chiral compound, the enantiomeric excess of (R)-3-methylpiperazin-2-one. These techniques separate the target molecule from impurities and its corresponding (S)-enantiomer.
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a cornerstone for the enantioseparation of chiral compounds like this compound. This technique allows for the accurate determination of enantiomeric excess (ee). The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase.
Commonly utilized CSPs for the separation of piperazine (B1678402) derivatives and other chiral molecules include those based on polysaccharides like cellulose (B213188) and amylose (B160209). csfarmacie.cz For instance, columns such as Chiralpak® are frequently cited for their efficacy in resolving enantiomers. The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. csfarmacie.czresearchgate.net Detection is commonly performed using a UV detector. researchgate.net A successful separation will yield two distinct peaks on the chromatogram, corresponding to the (R) and (S) enantiomers, allowing for the calculation of their relative proportions and thus the enantiomeric purity of the sample. In one documented synthesis, the enantiomeric excess of this compound was determined to be 98.3% using HPLC. google.com
Table 1: HPLC Parameters for Chiral Separation of Piperazine Derivatives
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Polysaccharide-based (e.g., amylose, cellulose derivatives), Pirkle-type (e.g., D-Phenylglycine) | csfarmacie.czhplc.eu |
| Mobile Phase | Normal Phase: Hexane/Isopropanol, Hexane/Ethanol | csfarmacie.czresearchgate.net |
| Flow Rate | Typically 0.1 - 1.0 mL/min | researchgate.nethplc.eu |
| Detection | UV at 254 nm | researchgate.net |
| Outcome | Baseline separation of (R) and (S) enantiomers, enabling ee determination >98% | google.com |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. However, for many piperazine derivatives, derivatization is a necessary step to enhance volatility and improve chromatographic peak shape. semanticscholar.orgmdpi.comscholars.direct Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA), which reacts with amine functionalities. scholars.directnih.gov
The choice of the capillary column is also crucial, with non-polar columns like those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5ms) being commonly used. scholars.direct Helium is typically employed as the carrier gas. scholars.directnih.gov GC-MS provides not only retention time data for purity assessment but also mass spectra that aid in the identification of the compound and any impurities present. For related piperazine compounds, GC-based methods have been developed for their simultaneous detection and quantification in various matrices. scholars.direct
Table 2: Typical GC-MS Conditions for Piperazine Derivative Analysis
| Parameter | Description | Source |
|---|---|---|
| Derivatization | Trifluoroacetic anhydride (TFAA) for amines and alcohols | scholars.directnih.gov |
| Column | Capillary column, e.g., J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) | scholars.direct |
| Carrier Gas | Helium at a constant flow of 1 mL/min | scholars.directnih.gov |
| Injection Mode | Splitless | scholars.directnih.gov |
| Detector | Mass Spectrometer (MS) | scholars.directnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become increasingly prevalent for the analysis of piperazine derivatives, offering high sensitivity and selectivity without the need for derivatization. semanticscholar.orgmdpi.com This technique is particularly useful for purity assessment and the identification of non-volatile impurities.
A typical LC-MS setup for piperazine analysis involves a C18 column with polar endcapping, suitable for retaining polar compounds. semanticscholar.orgmdpi.com The mobile phase often consists of a gradient of an aqueous solution (sometimes with a modifier like formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). semanticscholar.orgmdpi.com The mass spectrometer, often a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode for high selectivity and quantitative accuracy. semanticscholar.orgmdpi.com This allows for the specific detection of this compound and any related impurities, even at low concentrations. mdpi.com
Table 3: LC-MS/MS Parameters for Piperazine Derivative Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | C18 with polar endcapping (e.g., Synergi 4 µm, Hydro-RP) | semanticscholar.orgmdpi.com |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% formic acid) and acetonitrile/methanol | semanticscholar.orgmdpi.com |
| Ionization Source | Heated Electrospray Ionization (HESI) | semanticscholar.orgmdpi.com |
| Mass Analyzer | Triple Quadrupole (QqQ) | semanticscholar.orgmdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity | semanticscholar.orgmdpi.com |
Spectroscopic Methods for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are fundamental for confirming the chemical structure and exploring the conformational properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. slideshare.netnd.edu Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of this compound.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. researchgate.net For a related derivative, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, which is a precursor to this compound, specific proton signals have been reported. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. researchgate.netnih.gov The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the molecular structure, including the stereochemistry at the chiral center.
Table 4: Representative NMR Data for a Precursor to this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |
|---|---|---|---|---|
| ¹H NMR | 7.35–7.28 | m | Aromatic (C₆H₅) | |
| 5.37 | s | NH | ||
| 3.72 | s | OCH₃ | ||
| 1.30–1.28 | d | CH₃ | ||
| ¹³C NMR | Not explicitly provided in the search results for the target compound |
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₅H₁₀N₂O, the calculated molecular weight is 114.15 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which helps in confirming the molecular formula. rsc.org The exact mass is reported as 114.079312947 Da. nih.gov
In addition to molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. miamioh.edu In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) is formed, which then undergoes fragmentation. The fragmentation of piperazine derivatives often involves α-cleavage, where the bond adjacent to a heteroatom (in this case, nitrogen) is broken. miamioh.edu The loss of an alkyl radical is a predominant fragmentation pathway for aliphatic amines. miamioh.edu For piperazine derivatives, characteristic fragment ions can be observed, such as the loss of a C₂H₄N moiety. nih.gov The study of these fragmentation patterns, sometimes aided by the use of deuterated analogs, is crucial for the structural confirmation of the molecule. scielo.br
Table 5: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O | nih.gov |
| Molecular Weight | 114.15 g/mol | nih.gov |
| Exact Mass [M] | 114.079312947 Da | nih.gov |
| Major Fragmentation Pathways | α-cleavage, loss of alkyl radicals | miamioh.edu |
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-3-Methylpiperazin-2-one |
| Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate |
| Trifluoroacetic anhydride |
| Hexane |
| Isopropanol |
| Ethanol |
| Acetonitrile |
| Methanol |
| Formic acid |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound, thereby confirming its molecular structure. The FT-IR spectrum provides a unique fingerprint based on the vibrational frequencies of its chemical bonds.
Key characteristic absorption bands for this compound are anticipated in specific regions of the infrared spectrum. The presence of a secondary amine (N-H) group is typically indicated by a stretching vibration in the range of 3200-3500 cm⁻¹. researchgate.net The carbonyl (C=O) group of the cyclic amide (lactam) functionality gives rise to a strong absorption band, generally observed between 1630 and 1680 cm⁻¹. Stretching vibrations for C-H bonds in the methyl and methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region. Furthermore, C-N stretching vibrations are typically found in the 1199-1323 cm⁻¹ range. researchgate.net This spectroscopic analysis is vital for confirming the primary structure and functional group composition of the molecule. phytopharmajournal.comrsc.org
Table 1: Predicted FT-IR Spectral Data for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3200 - 3500 |
| C=O (Lactam) | Stretching | 1630 - 1680 |
| C-H (Alkyl) | Stretching | 2800 - 3000 |
| C-N | Stretching | 1199 - 1323 |
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FT-IR for the structural characterization of this compound. It provides information on molecular vibrations, particularly for non-polar bonds, and is less susceptible to interference from aqueous media.
The Raman spectrum of this compound is expected to show characteristic peaks that correspond to its structural features. While fluorescence from trace impurities can sometimes present a challenge in Raman spectroscopy, modern instruments often use excitation sources like 785 nm lasers to minimize this effect. americanpharmaceuticalreview.com Key expected Raman shifts include those for the C-H stretching of the methyl and ring methylene groups, and the characteristic C=O stretch of the lactam ring. The piperazine ring itself will have distinct ring breathing and deformation modes. Analysis of Raman spectra, often in conjunction with FT-IR data, allows for a more complete vibrational assignment and structural confirmation. nih.gov
Optical Rotation Measurements
As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. spcop.in The measurement of this rotation is a critical parameter for confirming the enantiomeric identity and assessing the enantiomeric purity of the compound.
Polarimetry is the technique used to measure the angle of rotation. spcop.in The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration of the sample, the path length, the temperature, and the wavelength of the light used. spcop.in For this compound, a specific optical rotation value has been reported as:
[α]D²⁵ = +15.6° (c = 1.0, MeOH)
This positive value indicates that it is dextrorotatory, rotating the plane of polarized light to the right (clockwise). This measurement is fundamental in quality control to ensure that the correct enantiomer has been synthesized and that it is not contaminated with its levorotatory (S)-enantiomer.
Quality Control and Impurity Profiling
Rigorous quality control and comprehensive impurity profiling are mandatory for any chemical intermediate intended for pharmaceutical use, including this compound. ijpsonline.com The objective is to identify and quantify any unwanted substances to ensure the final active pharmaceutical ingredient (API) is safe and effective. humanjournals.com
Impurity profiling involves a systematic process to detect, identify, and quantify impurities that may arise during synthesis, purification, or storage. ijpsonline.comhumanjournals.com These impurities can include starting materials, by-products, intermediates, and degradation products. Modern analytical techniques, particularly hyphenated chromatographic methods, are essential for this purpose. ijpsonline.com For this compound, critical quality attributes are typically confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for structural confirmation.
Analytical Method Development and Validation
The development and validation of robust analytical methods are cornerstones of quality control. researchgate.net For this compound, methods such as HPLC and Gas Chromatography (GC) are developed to ensure specificity, linearity, accuracy, precision, and robustness.
High-Performance Liquid Chromatography (HPLC): This is the most common technique for assessing the purity of this compound and quantifying impurities. Chiral HPLC methods, using specialized stationary phases, are specifically developed to separate the (R)- and (S)-enantiomers, which is critical for determining enantiomeric purity (e.e.).
Gas Chromatography (GC): GC can be employed for the determination of volatile impurities, including residual solvents or certain starting materials used in the synthesis. researchgate.net
Validation of these methods is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure they are suitable for their intended purpose, providing reliable data on the identity, purity, and quality of the compound. researchgate.netasianpubs.org
Detection of Synthesis-Related Impurities
Impurities in this compound can originate from various sources within the synthetic process. rjpbcs.com These can include unreacted starting materials, reagents, by-products from side reactions, or products of degradation.
A common issue in the synthesis of chiral compounds is racemization, where the desired enantiomer converts partially to its mirror image. google.com Therefore, a key aspect of impurity profiling for this compound is the detection and quantification of the unwanted (S)-enantiomer. Other potential process-related impurities could include derivatives from incomplete reactions or side reactions involving the reagents. For example, in syntheses involving protective groups like Boc or Cbz, impurities related to their incomplete removal could be present. google.commdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for detecting and identifying the structures of these unknown impurities. asianpubs.orgrjpbcs.com
Crystallographic Analysis for Solid-State Structure
While specific crystallographic data for this compound was not found in the reviewed literature, X-ray crystallography is the definitive method for determining the absolute configuration and three-dimensional structure of a molecule in its solid state.
This technique has been successfully applied to derivatives of this compound. For instance, the crystal structure of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one was analyzed to unequivocally establish the (R)-configuration at the chiral center. google.com Such an analysis provides precise information on bond lengths, bond angles, and the conformation of the piperazine ring, which typically adopts a chair-like conformation. nih.gov For other related piperazin-2-one (B30754) compounds, crystallographic studies have provided unequivocal structural proof. acs.org If single crystals of this compound were to be grown, X-ray diffraction would provide incontrovertible evidence of its absolute stereochemistry and detailed insight into its solid-state packing and intermolecular interactions.
Computational Chemistry and Molecular Modeling Studies of R 3 Methylpiperazin 2 One
Molecular Dynamics Simulations
While specific MD simulation studies focusing solely on the parent (R)-3-Methylpiperazin-2-one are not extensively documented in the literature, this technique is frequently applied to its derivatives. For instance, MD simulations are used to predict how derivatives interact with the catalytic sites of target enzymes. These simulations can reveal the stability of ligand-protein complexes, the role of water molecules in the binding site, and the energetic contributions of different interactions that stabilize the bound state. The insights gained are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors or antagonists. The general methodology involves placing the molecule in a simulated environment (e.g., a water box), applying a force field to describe the interatomic forces, and simulating the system's evolution over time. ulakbim.gov.trgithub.io
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of this compound. rsc.org These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties.
Key properties derived from these calculations include:
Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions, such as hydrogen bonding, with biological targets.
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
Although detailed quantum chemical studies on this compound are not widely published, data for its basic computed properties are available from various chemical databases.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O | nih.gov |
| Molecular Weight | 114.15 g/mol | nih.gov |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | nih.govchemscene.com |
| XLogP3 | -0.68 | ambeed.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, its defined stereochemistry and functional groups—the lactam, the secondary amine, and the chiral methyl group—are key determinants of its interaction with biological targets.
SAR studies on derivatives of this scaffold are common in drug discovery. For example, modifications are often made at the N4 position of the piperazinone ring. Introducing various substituents at this position can modulate steric and electronic properties, which in turn affects binding affinity, selectivity, and pharmacokinetic profiles. The synthesis of derivatives with different substituents allows researchers to build a qualitative understanding of the structural requirements for a desired biological effect. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by developing mathematical models that correlate chemical structure with biological activity. These models use computed molecular descriptors (e.g., lipophilicity, electronic parameters, steric properties) to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.
| Modification Position | Hypothetical Substituent | Potential Impact on Activity/Properties |
|---|---|---|
| N4-Position | Large, bulky aromatic groups | May enhance binding to hydrophobic pockets in target proteins; could be crucial for developing antagonists for receptors like NK-3. google.com |
| N4-Position | Small, polar groups | Could improve aqueous solubility and introduce new hydrogen bonding interactions. |
| C3-Methyl Group | Replacement with larger alkyl groups (e.g., ethyl, isopropyl) | Likely to introduce steric hindrance, which could either decrease affinity or improve selectivity for a specific target. |
| C5/C6-Position | Substitution on the ring carbons | Could alter the ring conformation and the spatial orientation of other substituents, significantly impacting target interaction. |
Ligand-Target Interactions and Binding Affinity
The structural features of this compound enable it to interact with various biological targets, primarily enzymes and G-protein coupled receptors. Its ability to act as a hydrogen bond donor (from the two NH groups) and acceptor (from the carbonyl oxygen and nitrogen atoms) is fundamental to its binding capabilities. The chiral methyl group provides stereospecific recognition, which is often critical for selective binding to a target.
Computational docking is a key method used to predict how this molecule and its derivatives bind to a target's active site. Software like AutoDock Vina can be used to compare the binding affinities of the (R) and (S) enantiomers to a specific protein, helping to explain differences in their biological activity. These studies can elucidate specific interactions, such as hydrogen bonds with key amino acid residues or hydrophobic interactions involving the methyl group.
This compound is a recognized starting material for the synthesis of potent and selective ligands for several receptors.
| Potential Biological Target Class | Role of this compound Scaffold | Example |
|---|---|---|
| Neurokinin (NK) Receptors | Core scaffold for building selective NK-3 receptor antagonists. google.comgoogle.com | Substituted nih.govchemscene.comtriazolo[4,3-a]pyrazines derived from this compound show potent affinity for the human NK-3 receptor. google.com |
| Dopamine (B1211576) Receptors | Used as a compact chiral center in the synthesis of dopamine D3 receptor antagonists where stereochemistry is critical for selectivity. | - |
| Opioid Receptors | Serves as a structural component in the development of kappa opioid receptor antagonists. acs.orgnih.gov | Derivatives have been synthesized and tested for efficacy at opioid receptors. acs.org |
| Enzymes (e.g., Kinases, Proteases) | Can act as a mimic of peptide bonds or as a scaffold to position pharmacophoric groups into an enzyme's active site. | Derivatives of the (S)-enantiomer have been studied as inhibitors of enzymes like Factor Xa. |
Conformational Analysis and Energy Landscapes
Conformational analysis aims to identify the stable three-dimensional shapes (conformers) a molecule can adopt and the energy barriers for converting between them. The piperazin-2-one (B30754) ring is not planar and can adopt different puckered conformations, such as chair, boat, or twist-boat forms. The specific conformation, along with the orientation of the C3-methyl group (axial vs. equatorial), can significantly influence how the molecule fits into a receptor's binding site.
Computational methods are used to explore the potential energy surface of the molecule. By systematically rotating the rotatable bonds (though this compound itself has none, its derivatives do) and calculating the energy of each resulting structure, an energy landscape can be generated. ethz.ch This landscape reveals the low-energy, preferred conformations and the transition states connecting them. For structurally related cyclic compounds like imidazolidinones, quantum chemical calculations have been used to determine the relative stability of different conformers, showing that energy differences can be small, suggesting that the molecule may be flexible at ambient temperatures. ethz.ch Understanding the conformational preferences of the this compound scaffold is crucial for designing derivatives that are "pre-organized" for binding to a specific target, which can lead to higher affinity.
Virtual Screening and Drug Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. This compound is an ideal scaffold for inclusion in such virtual libraries due to its drug-like properties and its established role as a key intermediate in pharmaceutical synthesis. chemicalbook.com
In a virtual screening campaign, a library containing thousands or millions of virtual compounds, many incorporating the this compound core, can be computationally "docked" into the binding site of a target protein. The compounds are then scored and ranked based on their predicted binding affinity and how well they fit. This process allows researchers to prioritize a smaller, more manageable number of compounds for actual synthesis and biological testing, significantly accelerating the early stages of drug discovery. The use of this chiral building block in generating diverse libraries is a common strategy for finding new lead compounds. google.com
Future Directions and Research Perspectives for R 3 Methylpiperazin 2 One
Exploration of Novel Derivatives for Enhanced Biological Activity
The inherent biological activities of the piperazine (B1678402) core, a common motif in approved drugs, suggest that novel derivatives of (R)-3-methylpiperazin-2-one could exhibit a wide range of pharmacological effects. bohrium.com The core structure's properties, such as high water solubility and the presence of hydrogen bond donors and acceptors, often lead to favorable pharmacokinetic profiles. bohrium.com
Future research will likely focus on the strategic modification of the this compound scaffold to enhance its interaction with specific biological targets. For instance, research has indicated that the compound may have neuroprotective and antimicrobial properties. Studies have shown it can protect neuronal cells from oxidative stress and has demonstrated significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria.
The exploration of novel derivatives could involve:
N-functionalization: Introducing various substituents on the nitrogen atoms of the piperazine ring to modulate binding affinity and selectivity for specific receptors or enzymes.
Side-chain modification: Altering the methyl group at the 3-position to explore the impact of steric and electronic properties on biological activity.
Ring modifications: Investigating bioisosteric replacements for the piperazin-2-one (B30754) ring to discover new scaffolds with improved properties.
A systematic approach to generating and screening libraries of these new derivatives against a panel of biological targets will be crucial for identifying lead compounds for further development.
Application in Complex Molecule Synthesis and Pharmaceutical Development
This compound serves as a critical chiral building block in the synthesis of complex molecules, particularly those with pharmaceutical potential. cymitquimica.com Its stereochemically defined structure is essential for creating molecules that can selectively interact with biological systems.
One notable application is in the synthesis of neurokinin-3 (NK-3) receptor antagonists. The synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, an intermediate for these antagonists, utilizes this compound as the starting material. google.com This highlights the compound's role in accessing complex therapeutic agents.
Future applications in this area could include its use in the synthesis of:
Kinase inhibitors: The piperazine moiety is a common feature in many kinase inhibitors used in oncology. mdpi.com
Antidepressants: Piperazine-containing compounds have been a cornerstone in the development of antidepressant medications. bohrium.com
Antimalarials: Hybrid molecules incorporating a piperazine linker have shown potent antiplasmodial activity. nih.gov
The development of efficient and scalable synthetic routes to complex molecules using this compound will be a key area of research, facilitating the production of new drug candidates.
Advanced Mechanistic Investigations of Biological Effects
Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their rational design and therapeutic application. The compound's structure allows it to interact with various biological targets, such as enzymes and receptors, thereby modulating their activity.
For example, the observed neuroprotective effects may be due to the modulation of specific signaling pathways involved in neuronal survival or the inhibition of enzymes that contribute to oxidative stress. Similarly, its antimicrobial activity likely stems from the inhibition of essential bacterial processes like protein or nucleic acid synthesis.
Future mechanistic studies should employ a combination of experimental and computational techniques to:
Identify specific molecular targets: Utilizing techniques like affinity chromatography and proteomics to pinpoint the proteins that bind to this compound and its derivatives.
Elucidate binding modes: Using X-ray crystallography and molecular docking to visualize how these compounds interact with their targets at the atomic level.
Characterize downstream signaling pathways: Investigating how the binding of these compounds to their targets affects cellular signaling and function.
Development of Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. core.ac.uk The synthesis of chiral compounds like this compound can often involve multi-step processes with the potential for significant environmental impact.
A notable "green" approach to synthesizing this compound involves the hydrogenolytic deprotection of a benzyloxycarbonyl (Cbz)-protected intermediate. google.com This method, which uses catalytic hydrogenation with palladium on carbon, achieves a high yield and purity while avoiding harsher deprotection reagents. google.com
Future research in this area should focus on:
Catalytic methods: Developing novel catalysts that can facilitate the synthesis with higher efficiency and selectivity under milder conditions.
Use of renewable feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.
Solvent-free or aqueous reactions: Designing synthetic routes that minimize the use of volatile organic solvents. researchgate.net
Continuous flow manufacturing: Implementing continuous manufacturing processes can offer improved safety, efficiency, and scalability compared to traditional batch processes.
By integrating green chemistry principles into the synthesis of this compound, researchers can make the production of this valuable building block more sustainable.
Integration with Artificial Intelligence and Machine Learning for Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the rapid analysis of vast datasets and the prediction of molecular properties. nih.govmdpi.com These computational tools can significantly accelerate the design of novel drug candidates based on the this compound scaffold.
AI and ML can be applied to:
Predict biological activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized.
De novo drug design: Use generative models to design novel molecules with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. mdpi.com
Virtual screening: Screen large virtual libraries of compounds against a biological target to identify potential hits for further investigation. biomedpharmajournal.org
Pharmacokinetic and toxicity prediction: Use in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process.
While the direct application of AI to this compound is still an emerging area, the broader use of these technologies in designing molecules with piperazine cores suggests a promising future. chemrxiv.org The integration of AI and ML with experimental research will create a powerful synergy for the discovery and development of the next generation of therapeutics derived from this compound.
Q & A
Q. What are the recommended methods for synthesizing (R)-3-Methylpiperazin-2-one, and how can enantiomeric purity be ensured?
Synthesis of this compound typically involves chiral resolution or asymmetric catalysis. Key steps include:
- Chiral Auxiliary Use : Employing (R)-configured starting materials, such as (R)-amino alcohols, to ensure stereochemical control during cyclization .
- Chromatographic Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and confirm purity (>98% ee) .
- Spectroscopic Validation : NMR (¹H/¹³C) and polarimetry to verify enantiomeric composition.
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light .
- Handling : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. Electrostatic discharge precautions are critical due to flammability risks .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Elucidation : X-ray crystallography for absolute configuration confirmation; IR spectroscopy to identify carbonyl (C=O) and NH stretches .
- Purity Assessment : GC-MS or LC-MS for detecting impurities; elemental analysis (C, H, N) to validate stoichiometry .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) simulations, such as B3LYP/6-31G(d), model reaction pathways:
- Transition State Analysis : Identify energy barriers for nucleophilic attacks or ring-opening reactions.
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, e.g., in DMF or THF .
- Validation : Compare computed NMR shifts with experimental data to refine computational parameters .
Q. How should researchers resolve contradictions between experimental and computational data for this compound’s pharmacokinetic properties?
- Data Triangulation : Cross-validate using in vitro assays (e.g., hepatic microsomal stability) and in silico tools (e.g., ADMET Predictor™).
- Error Analysis : Check for force field inaccuracies in molecular dynamics (MD) simulations or experimental variables like pH/temperature .
- Literature Benchmarking : Compare results with structurally similar piperazinones, noting substituent effects on solubility and bioavailability .
Q. What strategies optimize the scalability of this compound synthesis while minimizing racemization?
- Flow Chemistry : Continuous reactors reduce residence time, lowering racemization risks during exothermic steps.
- Catalyst Screening : Immobilized chiral catalysts (e.g., Rh-BINAP complexes) improve recyclability and enantioselectivity at scale .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR to adjust reaction parameters dynamically .
Q. How can researchers assess the environmental impact of this compound in lab waste streams?
- Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity.
- Degradation Studies : Simulate photolysis/hydrolysis under controlled conditions (pH 4–9, UV light) to track decomposition products via LC-MS .
- Waste Disposal : Follow EPA guidelines for nitrogen-containing heterocycles, using licensed hazardous waste contractors .
Methodological Guidance
Q. What frameworks are recommended for designing hypothesis-driven studies involving this compound?
- PICO Framework : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control analogs), and Outcomes (IC₅₀, binding affinity) .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored enantiomer-specific effects), and Relevant (e.g., therapeutic potential) .
Q. How should researchers address gaps in toxicological data for this compound?
- In Silico Profiling : Use tools like ProTox-II to predict acute toxicity and organ-specific effects.
- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in HepG2 cells .
- Preclinical Studies : Partner with accredited labs for rodent toxicity profiling (OECD Guidelines 423/425) .
Q. What are best practices for sharing this compound research data to comply with open science principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
